molecular formula C9H11I B061388 1-Ethyl-2-iodo-3-methylbenzene CAS No. 175277-95-9

1-Ethyl-2-iodo-3-methylbenzene

Cat. No. B061388
CAS RN: 175277-95-9
M. Wt: 246.09 g/mol
InChI Key: PCSPENCTMKMGFE-UHFFFAOYSA-N
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Description

1-Ethyl-2-iodo-3-methylbenzene is a chemical compound with the molecular formula C9H11I . It has an average mass of 246.088 Da and a monoisotopic mass of 245.990540 Da .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-iodo-3-methylbenzene consists of a benzene ring with an ethyl group, a methyl group, and an iodine atom attached . The exact positions of these groups on the benzene ring would determine the compound’s properties and reactivity.

Scientific Research Applications

Proteomics Research

“1-Ethyl-2-iodo-3-methylbenzene” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.

Synthesis of Indene Derivatives

The compound “1-Ethyl-2-iodo-3-methylbenzene” is used in the preparation of indene derivatives . Indene derivatives are important in the field of organic chemistry and have applications in the synthesis of pharmaceuticals and agrochemicals.

Halogen Exchange Reactions

The compound plays an essential role in halogen exchange reactions . These reactions are fundamental in organic synthesis, allowing for the substitution of one halogen atom with another.

Ligand in Catalysis

“1-Ethyl-2-iodo-3-methylbenzene” can act as a ligand in catalysis . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. These complexes are used in catalysis, which is a process that increases the rate of a chemical reaction.

Synthesis of Other Chemical Compounds

This compound can be used as a starting material or intermediate in the synthesis of other chemical compounds . The presence of the iodine atom makes it a good candidate for various substitution reactions.

Research and Development

“1-Ethyl-2-iodo-3-methylbenzene” is used in research and development laboratories . It can be used in experimental procedures to test new reactions or synthesize new compounds.

Mechanism of Action

Target of Action

1-Ethyl-2-iodo-3-methylbenzene is a derivative of benzene, a cyclic hydrocarbon. The primary target of this compound is the benzene ring structure in organic molecules . The benzene ring is a key component in many biological molecules, including amino acids, nucleic acids, and lipids.

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (in this case, the iodine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene and its derivatives can undergo various reactions, including nitration, bromination, and conversion from the nitro group to an amine . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The compound is likely to have a high logP value, indicating it is lipophilic and can easily cross cell membranes . Its boiling point is around 118-120°C at 15 mmHg , suggesting it is volatile. Its water solubility is estimated to be low, which could affect its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Ethyl-2-iodo-3-methylbenzene. For instance, its volatility suggests it could evaporate under high temperatures . Its lipophilicity suggests it could accumulate in fatty tissues . Additionally, its stability and reactivity could be influenced by factors such as pH and the presence of other reactive species.

properties

IUPAC Name

1-ethyl-2-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSPENCTMKMGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370152
Record name 1-ethyl-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-iodo-3-methylbenzene

CAS RN

175277-95-9
Record name 1-ethyl-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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